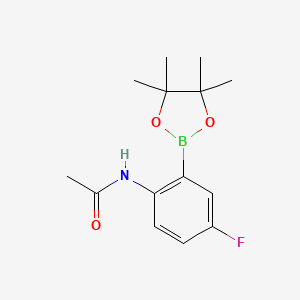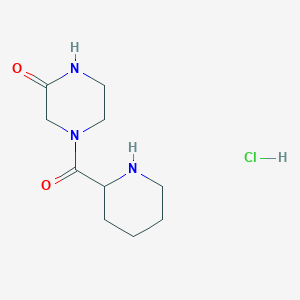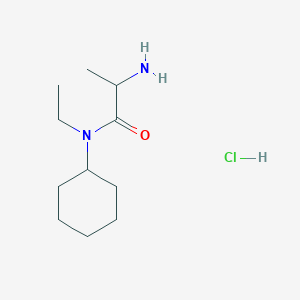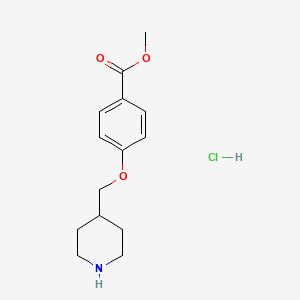
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Übersicht
Beschreibung
“N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide” is a chemical compound. It is a derivative of boric acid . The structure of this compound has been verified by FTIR, 1H and 13C NMR, and MS .
Synthesis Analysis
The compound is obtained by a two-step substitution reaction . More detailed information about the synthesis process might be available in the referenced papers .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Reactions
This compound is a significant reaction intermediate in organic synthesis, particularly in carbon-carbon coupling and carbon heterocoupling reactions . Its unique structure lends itself to good biological activity and pharmacological effects, making it a versatile player in the synthesis of complex organic molecules.
Cancer Treatment
Boron neutron capture therapy (BNCT) utilizes boron-containing compounds like this one due to their ability to capture neutrons and undergo nuclear reactions. This property is harnessed to target and destroy cancer cells .
Drug Transport Polymers
The compound’s structure is beneficial in the development of feedback control drug transport polymers. These polymers are used to deliver drugs in a controlled manner, which is particularly useful in cancer treatment .
Suzuki-Miyaura Coupling
As an organoboron compound, it plays a crucial role in the Suzuki-Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance, making it a staple in pharmaceutical and material sciences .
Enzyme Inhibition
Due to its boronic acid moiety, the compound can act as an enzyme inhibitor. This application is significant in the treatment of various diseases, including cancer and microbial infections .
Fluorescent Probes
The compound’s boronic ester bonds make it suitable for use as a fluorescent probe. It can identify biological and chemical substances like hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Stimulus-Responsive Drug Carriers
The borate linkage in the compound is advantageous for constructing stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, to release drugs at targeted sites within the body .
Protodeboronation Studies
Recent studies have focused on the protodeboronation of pinacol boronic esters, like this compound, which is a key step in the formal anti-Markovnikov hydromethylation of alkenes. This transformation is valuable for the synthesis of complex organic molecules .
Wirkmechanismus
Target of Action
Boronic acid pinacol ester compounds, which this compound is a derivative of, are significant reaction intermediates in organic synthesis reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Biochemical Pathways
The compound affects the biochemical pathways involved in carbon-carbon coupling and carbon heterocoupling reactions .
Result of Action
Boronic acid pinacol ester compounds have good biological activity and pharmacological effects .
Eigenschaften
IUPAC Name |
N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BFNO3/c1-9(18)17-12-7-6-10(16)8-11(12)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEPNKWUQUKTAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674988 | |
| Record name | N-[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide | |
CAS RN |
1150271-55-8 | |
| Record name | N-[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441792.png)
![3-{[(3,5-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441793.png)

![3-[(2,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441796.png)
![3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441798.png)
![3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441799.png)
![2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441800.png)
![2-[4-(3-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1441801.png)

![6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane](/img/structure/B1441805.png)

![2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1441808.png)
![3-[2-Chloro-4-(tert-pentyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1441809.png)
